molecular formula C19H19NO3 B6411174 5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261940-83-3

5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411174
CAS No.: 1261940-83-3
M. Wt: 309.4 g/mol
InChI Key: CISVKHUBXHNWPV-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that features a benzoic acid core with a pyrrolidinylcarbonylphenyl substituent

Properties

IUPAC Name

5-methyl-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-8-16(17(11-13)19(22)23)14-5-4-6-15(12-14)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISVKHUBXHNWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692091
Record name 4-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-83-3
Record name 4-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable acylating agent to form the pyrrolidinylcarbonyl intermediate.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-m-tolylamino-benzoic acid: This compound is similar in structure but has a tolylamino group instead of a pyrrolidinylcarbonyl group.

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring but differ in other substituents.

Uniqueness

5-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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